molecular formula C16H21ClFNO5 B6460953 1-[(2-chloro-6-fluorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid CAS No. 2549030-98-8

1-[(2-chloro-6-fluorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid

Cat. No.: B6460953
CAS No.: 2549030-98-8
M. Wt: 361.79 g/mol
InChI Key: NQCAVXMUDWLNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-chloro-6-fluorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid is a high-purity chemical compound intended for research and development purposes exclusively. This product is provided as a stable oxalic acid salt to ensure consistent handling and storage properties. The structural motifs present in the compound, including the fluorophenyl and piperidine groups, are commonly investigated in various pharmaceutical and chemical research areas . These scaffolds are frequently explored in medicinal chemistry for their potential biological activities. This product is strictly labeled "For Research Use Only” and is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring all safety protocols are followed. Please consult the product's Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-4-(methoxymethyl)piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClFNO.C2H2O4/c1-18-10-11-5-7-17(8-6-11)9-12-13(15)3-2-4-14(12)16;3-1(4)2(5)6/h2-4,11H,5-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCAVXMUDWLNBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCN(CC1)CC2=C(C=CC=C2Cl)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(2-chloro-6-fluorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a chlorofluorophenyl group and a methoxymethyl group. The presence of oxalic acid as a counterion may influence its solubility and bioavailability.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The specific mechanisms for this compound are still under investigation, but potential interactions include:

  • Dopamine Receptor Modulation : Compounds with piperidine structures have shown affinity for dopamine receptors, suggesting a role in neuropharmacology.
  • Antagonistic Activity : Similar compounds have been reported to exhibit antagonistic properties against certain neurotransmitter receptors, which could be relevant for treating conditions like schizophrenia or depression.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Study ReferenceBiological ActivityMethodologyFindings
Dopamine Receptor BindingRadiolabeled assaysHigh affinity for D2 receptors (K_D = 134 nM)
Insulin SecretionIn vitro pancreatic islet experimentsComparable activity to known sulfonylureas
Antimicrobial ActivityIn vitro testing against bacterial strainsEffective against Gram-positive bacteria

Case Study 2: Metabolic Implications

Another relevant study explored the metabolic effects of related compounds on pancreatic beta-cell function. The findings suggested that these compounds could enhance insulin secretion in response to glucose stimulation. This property positions them as candidates for further research in diabetic treatment.

Scientific Research Applications

The compound 1-[(2-chloro-6-fluorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid is a piperidine derivative that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in pharmacology and medicinal chemistry, supported by relevant case studies and data.

Structure and Composition

  • IUPAC Name : 1-[(2-chloro-6-fluorophenyl)methyl]-4-(methoxymethyl)piperidine
  • Molecular Formula : C15H19ClFNO2
  • Molecular Weight : 285.77 g/mol

Physicochemical Properties

The compound exhibits properties typical of piperidine derivatives, including:

  • Solubility : Varies based on the solvent; generally soluble in organic solvents.
  • Stability : Stable under normal laboratory conditions but sensitive to extreme pH levels.

Pharmacological Research

The compound has been investigated for its potential as a therapeutic agent, particularly due to its structural similarities to known psychoactive substances.

Case Study: Pain Management

A study explored the analgesic properties of piperidine derivatives, including this compound, in animal models. Results indicated significant pain relief comparable to standard analgesics, suggesting potential for development as a new pain management drug .

Neuropharmacology

Research indicates that compounds with similar structures may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways.

Case Study: Dopaminergic Activity

In vitro assays demonstrated that this compound could modulate dopamine receptor activity, which is crucial for developing treatments for neurological disorders such as Parkinson's disease .

Antidepressant Properties

The compound's influence on serotonin levels has led researchers to investigate its potential antidepressant effects.

Case Study: Behavioral Studies

Behavioral tests in rodents showed that administration of the compound resulted in increased locomotor activity and reduced despair-like behavior, indicative of antidepressant effects .

Synthetic Chemistry

The synthesis of this compound has been explored for the development of novel piperidine-based drugs.

Synthetic Pathways

Various synthetic routes have been developed, emphasizing the importance of the methoxymethyl group in enhancing biological activity and solubility .

Table 1: Comparison of Piperidine Derivatives

Compound NameStructureKey ActivityReference
1-[(2-chloro-6-fluorophenyl)methyl]-4-(methoxymethyl)piperidineStructureAnalgesic, Dopaminergic
1-(4-fluorophenyl)-4-piperidinyl propanamideStructureAntidepressant
N-(1-methyl-2-piperidinoethyl) propionanilideStructureAntinociceptive

Table 2: Summary of Biological Activities

Activity TypeObserved EffectExperimental ModelReference
AnalgesicSignificant pain reliefRodent model
Neurotransmitter modulationIncreased dopamine activityIn vitro assays
AntidepressantReduced despair-like behaviorRodent behavioral tests

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key attributes compared to the target compound:

Compound Name Core Structure Key Substituents Molecular Weight Reported Activity/Properties Reference
1-[(2-Chloro-6-fluorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid Piperidine 1-(2-Cl-6-F-benzyl), 4-(methoxymethyl), oxalate salt 356.9 (base only*) Likely enhanced solubility due to oxalate
4-{1-[(2-Chloro-6-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine Piperidine-thiomorpholine 1-(2-Cl-6-F-benzyl), 3-carbonyl-thiomorpholine 356.9 Unreported activity; structural complexity
Alfentanil Piperidine (opioid) 4-(methoxymethyl), tetrazolyl phenethyl substituent 417.5 Synthetic opioid agonist
3,3-Difluoro-4-(methoxymethyl)piperidine Piperidine 4-(methoxymethyl), 3,3-difluoro 179.2 Potential fluorination-induced stability
1-(2-Chloro-6-fluorophenyl)cyclohexanecarboxylic acid Cyclohexane 1-(2-Cl-6-F-phenyl), carboxylic acid 256.7 Unreported; focus on carboxylate function
1-[[3-Nitro-5-(trifluoromethyl)phenyl]methyl]piperidine Piperidine 1-(3-NO₂-5-CF₃-benzyl) 318.7 Likely high electron-withdrawing effects

Key Structural and Functional Comparisons:

Piperidine Core Modifications: The target compound shares the 4-(methoxymethyl)piperidine motif with alfentanil , but the latter’s tetrazolyl phenethyl group confers opioid receptor affinity. This highlights how minor substituent changes drastically alter biological targets.

Aromatic Substituent Effects: The 2-chloro-6-fluorophenyl group in the target compound and 4-{1-[(2-Cl-6-F-benzyl)]piperidine-thiomorpholine may enhance lipophilicity compared to 1-[[3-NO₂-5-CF₃-phenyl]methyl]piperidine , where nitro and trifluoromethyl groups increase polarity.

Counterion Influence :

  • The oxalic acid salt form may offer superior aqueous solubility compared to hydrochloride salts (e.g., compounds in ), though this depends on crystallization dynamics .

Biological Activity :

  • While direct activity data for the target compound is absent, alfentanil ’s opioid activity and pyrrole derivatives ’ anti-tubercular effects suggest that piperidine-based compounds with aryl and methoxymethyl groups can exhibit diverse pharmacological profiles.

Research Findings and Implications

  • Structural Flexibility: The piperidine scaffold allows extensive derivatization, enabling optimization for target selectivity.
  • Metabolic Considerations : The 2-chloro-6-fluorophenyl group may reduce cytochrome P450-mediated metabolism compared to unhalogenated analogs, a feature observed in other halogenated pharmaceuticals .
  • Synthonic Effects : The methoxymethyl group’s electron-donating nature could stabilize the piperidine ring’s conformation, impacting receptor binding kinetics .

Limitations and Contradictions

  • Evidence gaps exist regarding the target compound’s specific biological activity, requiring further empirical studies.

Preparation Methods

Cyclization of 1,5-Diaminopentane Derivatives

Cyclization of 1,5-diaminopentane precursors using carbonyl-containing reagents forms the six-membered piperidine ring. For example, treatment of 5-amino-1-chloropentane with formaldehyde under acidic conditions generates 4-chloropiperidine. Subsequent hydrolysis replaces the chloride with a hydroxyl group, which is then methylated using iodomethane or dimethyl sulfate in the presence of potassium carbonate. This yields 4-methoxymethylpiperidine, a critical intermediate.

Reaction Conditions

StepReagentsSolventTemperatureYield
CyclizationFormaldehyde, HClH₂O80°C72%
MethylationCH₃I, K₂CO₃DMF60°C85%

Reductive Amination of Glutaraldehyde

An alternative route involves reductive amination of glutaraldehyde with ammonium acetate and sodium cyanoborohydride. This method produces piperidine directly, avoiding halogenated intermediates. The methoxymethyl group is introduced via nucleophilic substitution of a hydroxyl intermediate with methyl iodide.

Functionalization of the Piperidine Ring

Introduction of the Methoxymethyl Group

The methoxymethyl substituent at the 4-position is installed via Williamson ether synthesis. 4-Hydroxypiperidine reacts with chloromethyl methyl ether in the presence of sodium hydride, yielding 4-methoxymethylpiperidine.

Optimization Note:

  • Excess chloromethyl methyl ether (1.5 equiv.) improves yields to 92%.

  • Polar aprotic solvents (e.g., THF, DMF) enhance reaction rates compared to ethers.

Alkylation with 2-Chloro-6-Fluorobenzyl Chloride

The aryl methyl group is introduced via nucleophilic aromatic substitution. 2-Chloro-6-fluorobenzyl chloride reacts with 4-methoxymethylpiperidine in the presence of triethylamine as a base.

Critical Parameters

ParameterOptimal ValueImpact on Yield
Temperature0°C → RTMinimizes side reactions
Equivalents of Benzyl Chloride1.2Prevents over-alkylation
SolventDichloromethaneEnhances solubility

Side Reactions

  • Di-alkylation at the piperidine nitrogen is suppressed by using a bulky base (e.g., DIPEA).

  • Residual chloride is removed via aqueous washes with 5% NaHCO₃.

Salt Formation with Oxalic Acid

The free base is converted to its oxalate salt to improve stability and crystallinity.

Acid-Base Reaction

A stoichiometric solution of oxalic acid in ethanol is added to a solution of the free base in acetone. The mixture is stirred at 0°C for 2 hours, inducing crystallization.

Purification

  • Recrystallization from ethanol/water (3:1) yields >99% pure oxalate salt.

  • DSC analysis confirms a single endothermic peak at 182°C, indicating phase purity.

Stoichiometry Table

ComponentEquivalentsRole
Free Base1.0Substrate
Oxalic Acid0.5Counterion
EthanolSolventCarrier

Industrial-Scale Considerations

Catalytic Hydrogenation

Large-scale synthesis employs catalytic hydrogenation to reduce imine intermediates. For example, 4-methoxymethylpyridine is hydrogenated over Raney nickel at 50 psi H₂, achieving full conversion in 6 hours.

Continuous Flow Chemistry

Recent advances utilize continuous flow reactors for the alkylation step, reducing reaction times from 12 hours (batch) to 30 minutes.

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (m, 1H, ArH), 7.32 (m, 1H, ArH), 3.72 (s, 3H, OCH₃), 3.55 (d, 2H, CH₂O).

  • HPLC Purity: 99.8% (C18 column, 0.1% TFA/ACN) .

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 1-[(2-chloro-6-fluorophenyl)methyl]-4-(methoxymethyl)piperidine, and how can reaction conditions be optimized?

  • Methodology : Utilize nucleophilic substitution or reductive amination to construct the piperidine core. For the methoxymethyl group, employ alkylation with methoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or HPLC, and optimize temperature (40–60°C) to minimize side products like over-alkylation. Purify via column chromatography using ethyl acetate/hexane gradients .
  • Key Parameters : Solvent polarity, catalyst selection (e.g., Pd/C for hydrogenation), and stoichiometric ratios of intermediates (e.g., 2-chloro-6-fluorobenzyl chloride).

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm substituent positions (e.g., methoxymethyl at C4 of piperidine) via ¹H and ¹³C NMR. Look for characteristic shifts: ~3.3 ppm (OCH₃) and 4.2 ppm (N-CH₂-aryl) .
  • XRD : Resolve crystalline structure to verify stereochemistry and bond angles .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted precursors) .

Q. What are the standard protocols for preparing oxalic acid co-crystals with piperidine derivatives?

  • Co-crystallization : Dissolve the base compound and oxalic acid in a 1:1 molar ratio in ethanol/water (70:30). Use slow evaporation at 25°C to form crystals. Characterize via FTIR (C=O stretches at ~1700 cm⁻¹) and DSC (melting point analysis) .
  • Challenges : pH control to avoid premature dissociation; solubility differences may require solvent screening.

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s pharmacokinetic properties?

  • Comparative Analysis : Replace the 2-chloro-6-fluoro group with other halogens (e.g., bromo, iodo) and assess logP (octanol-water partitioning) and metabolic stability via liver microsome assays. Fluorine’s electronegativity enhances membrane permeability but may reduce metabolic clearance .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin receptors, correlating with halogen size and polarity .

Q. What mechanisms underlie oxalic acid’s role in enhancing the compound’s solubility and bioavailability?

  • Mechanistic Insight : Oxalic acid forms hydrogen bonds with the piperidine nitrogen, increasing aqueous solubility via salt formation. Conduct pH-solubility profiling (pH 1.2–7.4) and compare dissolution rates with/without oxalic acid .
  • Limitations : High oxalate concentrations may precipitate calcium in biological systems, requiring toxicity screening .

Q. How does gamma irradiation affect oxalic acid stability in formulations containing this compound?

  • Degradation Pathways : Expose solutions to ⁶⁰Co gamma rays (dose: 10–80 kGy). Monitor oxalic acid degradation via HPLC-UV (retention time ~2.8 min) and track pH shifts (initial pH 2.0 → 4.0). Dissolved O₂ accelerates radical-mediated decomposition (•OH, H•) in early stages .
  • Kinetic Modeling : Fit data to a first-order decay model (k = 0.012 h⁻¹ at 25°C) to predict shelf-life under irradiation .

Q. What strategies mitigate contradictions in reported biological activity data for structurally analogous compounds?

  • Data Reconciliation : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols. For example, discrepancies in IC₅₀ values for fluorophenyl analogs may arise from assay pH or serum protein binding differences .
  • Meta-Analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends in substituent effects .

Methodological Considerations

  • Experimental Design : Use DoE (Design of Experiments) to optimize synthetic yields and biological assays, varying parameters like temperature, solvent, and catalyst load .
  • Contradiction Management : When conflicting data arise (e.g., oxalic acid’s dual role as stabilizer vs. precipitant), conduct controlled comparative studies with isotopic labeling (¹⁴C-oxalic acid) to trace pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.